1-(7,8-Dihydronaphthalen-1-yl)ethanone
Overview
Description
1-(7,8-Dihydronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of an ethanone group attached to a dihydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(7,8-Dihydronaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(7,8-Dihydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-(7,8-Dihydronaphthalen-1-yl)acetic acid.
Reduction: Formation of 1-(7,8-Dihydronaphthalen-1-yl)ethanol.
Substitution: Formation of halogenated derivatives such as 1-(7,8-Dihydronaphthalen-1-yl)bromoethanone.
Scientific Research Applications
1-(7,8-Dihydronaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7,8-Dihydronaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one
- 3,4-Dihydronaphthalen-1(2H)-one derivatives
Uniqueness: 1-(7,8-Dihydronaphthalen-1-yl)ethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may offer advantages in terms of stability, ease of synthesis, and versatility in chemical transformations.
Biological Activity
1-(7,8-Dihydronaphthalen-1-yl)ethanone, also known as this compound or simply as a derivative of naphthalene, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C12H12O
- Molecular Weight: 184.23 g/mol
The compound features a naphthalene ring system, which is known for its diverse biological activities due to its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Its mechanism appears to involve the disruption of cancer cell proliferation and induction of apoptosis. The compound has been tested against various cancer cell lines, showing promising results in inhibiting tumor growth.
Table 1: Summary of Anticancer Studies
Study Reference | Cell Line Tested | Concentration (µM) | IC50 (µM) | Mechanism of Action |
---|---|---|---|---|
MDA-MB-231 (Breast Cancer) | 10, 50 | 15 | Induction of apoptosis | |
RENCA (Kidney Tumor) | 25 | 20 | Vascular disruption and necrosis |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against several pathogens. The specific mechanisms by which it exerts these effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity Overview
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may provide neuroprotective benefits. It has been studied in models of oxidative stress where it exhibited the ability to protect neuronal cells from damage induced by reactive oxygen species (ROS).
The biological activities of this compound are believed to be mediated through several pathways:
- Apoptosis Induction: The compound activates caspases and other apoptotic markers leading to programmed cell death in cancer cells.
- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in neuronal cells.
- Vascular Disruption: In tumor models, it disrupts blood supply to tumors, effectively starving them and inhibiting growth.
Case Study 1: Anticancer Efficacy
In a study involving MDA-MB-231 breast cancer cells, treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The study employed MTT assays to quantify cell survival post-treatment.
Case Study 2: Neuroprotection in Oxidative Stress Models
Another investigation explored the neuroprotective effects of the compound on SH-SY5Y cells subjected to oxidative stress. Results indicated that pre-treatment with the compound significantly improved cell viability compared to control groups exposed only to oxidative agents.
Properties
IUPAC Name |
1-(7,8-dihydronaphthalen-1-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2,4-6,8H,3,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGAFYYUKNFJCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1CCC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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